LUF5771
Overview
Description
LUF5771 is a potent allosteric inhibitor of recombinant luteinizing hormone and Org 43553. It is known for its ability to partially activate the luteinizing hormone receptor with low efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
LUF5771 can be synthesized through a gold(I)-catalyzed dehydrogenative cycloisomerization of 1,4-enyne esters in the presence of 2,3-dichloro-5,6-dicyanobenzoquinone or N-fluorobenzenesulfonimide . This method allows for the efficient preparation of 3,5-disubstituted phenol derivatives, which are crucial intermediates in the synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route involving gold(I)-catalyzed reactions provides a scalable approach for its production. The use of homogeneous catalysis and selective control of substitution patterns make this method suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
LUF5771 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
LUF5771 has a wide range of scientific research applications, including:
Mechanism of Action
LUF5771 exerts its effects by binding to the seven transmembrane domain of the luteinizing hormone receptor, similar to Org 43553 . This binding increases radioligand dissociation and partially activates the receptor with low efficacy . The molecular targets and pathways involved include the luteinizing hormone receptor and associated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Org 43553: Another allosteric inhibitor of the luteinizing hormone receptor.
LUF5419: Enhances Org 43553 binding and efficacy.
Uniqueness of LUF5771
This compound is unique due to its ability to partially activate the luteinizing hormone receptor with low efficacy, making it a valuable tool for studying receptor modulation and developing new therapeutic agents .
Properties
IUPAC Name |
(3,5-diphenylphenyl) N-cyclopentylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOWRRXJIPCGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141802-49-4 | |
Record name | 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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